molecular formula C21H23ClN6 B10913880 1-(3-chloro-4-methylphenyl)-3,5-bis(1,3-dimethylpyrazol-4-yl)-4-methylpyrazole

1-(3-chloro-4-methylphenyl)-3,5-bis(1,3-dimethylpyrazol-4-yl)-4-methylpyrazole

Cat. No.: B10913880
M. Wt: 394.9 g/mol
InChI Key: KXVDLUDSGDNIOF-UHFFFAOYSA-N
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Description

1-(3-chloro-4-methylphenyl)-3,5-bis(1,3-dimethylpyrazol-4-yl)-4-methylpyrazole is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

The synthesis of 1-(3-chloro-4-methylphenyl)-3,5-bis(1,3-dimethylpyrazol-4-yl)-4-methylpyrazole typically involves multi-step reactions. The synthetic route often starts with the preparation of the pyrazole ring, followed by the introduction of the 3-chloro-4-methylphenyl group and the 1,3-dimethylpyrazol-4-yl groups. Common reagents used in these reactions include hydrazine, acetylacetone, and various chlorinated aromatic compounds. The reaction conditions may involve heating, refluxing, and the use of catalysts to facilitate the formation of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-(3-chloro-4-methylphenyl)-3,5-bis(1,3-dimethylpyrazol-4-yl)-4-methylpyrazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one or more substituents on the aromatic ring are replaced by other functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, halogen, or nitro groups.

Scientific Research Applications

1-(3-chloro-4-methylphenyl)-3,5-bis(1,3-dimethylpyrazol-4-yl)-4-methylpyrazole has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound has potential applications in the study of enzyme inhibition and receptor binding. It can be used to investigate the interactions between small molecules and biological macromolecules.

    Medicine: Research is ongoing to explore the potential therapeutic applications of this compound. It may have activity against certain diseases or conditions, making it a candidate for drug development.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methylphenyl)-3,5-bis(1,3-dimethylpyrazol-4-yl)-4-methylpyrazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(3-chloro-4-methylphenyl)-3,5-bis(1,3-dimethylpyrazol-4-yl)-4-methylpyrazole can be compared with other similar compounds, such as:

    1-(4-bromophenyl)-3,5-dimethylpyrazol-4-amine hydrochloride: This compound has a similar pyrazole structure but with a bromophenyl group instead of a chloromethylphenyl group.

    6-aminoquinazoline: Another heterocyclic compound with potential biological activity, but with a different core structure.

The uniqueness of this compound lies in its specific substitution pattern and the presence of multiple pyrazole rings, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C21H23ClN6

Molecular Weight

394.9 g/mol

IUPAC Name

1-(3-chloro-4-methylphenyl)-3,5-bis(1,3-dimethylpyrazol-4-yl)-4-methylpyrazole

InChI

InChI=1S/C21H23ClN6/c1-12-7-8-16(9-19(12)22)28-21(18-11-27(6)24-15(18)4)13(2)20(25-28)17-10-26(5)23-14(17)3/h7-11H,1-6H3

InChI Key

KXVDLUDSGDNIOF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(C(=N2)C3=CN(N=C3C)C)C)C4=CN(N=C4C)C)Cl

Origin of Product

United States

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